(Z)-1,2,3,3,3-Pentafluoropropene

Catalog No.
S593442
CAS No.
2252-83-7
M.F
C3HF5
M. Wt
132.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-1,2,3,3,3-Pentafluoropropene

CAS Number

2252-83-7

Product Name

(Z)-1,2,3,3,3-Pentafluoropropene

IUPAC Name

(Z)-1,2,3,3,3-pentafluoroprop-1-ene

Molecular Formula

C3HF5

Molecular Weight

132.03 g/mol

InChI

InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1-

InChI Key

DMUPYMORYHFFCT-UHFFFAOYSA-N

SMILES

C(=C(C(F)(F)F)F)F

Synonyms

1,2,3,3,3-pentafluoropropene

Canonical SMILES

C(=C(C(F)(F)F)F)F

The exact mass of the compound (Z)-1,2,3,3,3-Pentafluoropropene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Z)-1,2,3,3,3-Pentafluoropropene (CAS: 2252-83-7), commonly designated as HFO-1225ye(Z), is a highly fluorinated olefin characterized by an ultra-low Global Warming Potential (GWP < 1) and a carbon-carbon double bond substituted with five fluorine atoms. While initially evaluated for direct refrigerant applications, its procurement profile is now firmly established as a high-value chemical intermediate, specialty fluoropolymer monomer, and precursor for next-generation hydrofluoroolefins (HFOs). The compound offers exceptional chemical stability in closed systems and distinctive reactivity driven by its single vinylic hydrogen, making it a critical building block for synthesizing complex fluorinated molecules and high-performance materials where precise stereochemistry and fluorine loading are required [1].

Substituting (Z)-1,2,3,3,3-Pentafluoropropene with its (E)-isomer, or with mainstream tetrafluoropropenes like HFO-1234yf, fails due to fundamental differences in toxicity profiles, thermodynamic stability, and chemical reactivity. The (Z)-isomer is thermodynamically favored over the (E)-isomer, ensuring higher stability and predictable yields during high-temperature synthetic processing or polymerization. Furthermore, unlike HFO-1234yf, which is optimized for direct consumer refrigeration, HFO-1225ye(Z) exhibits sub-chronic inhalation toxicity that strictly precludes its use as a drop-in working fluid. Consequently, buyers must procure HFO-1225ye(Z) specifically for closed-loop synthesis, as a structural precursor to HFO-1234yf, or as a specialty comonomer where its exact pentafluoro-substitution pattern is required to impart specific thermal or chemical resistance to polymer matrices[1].

Lifecycle Compliance: Atmospheric Degradation and Low PFC-14 Yield

For industrial buyers evaluating the lifecycle environmental impact of fluorinated intermediates, atmospheric degradation pathways are a critical metric. Gas-phase ozonolysis of HFO-1225ye(Z) produces carbon tetrafluoride (PFC-14) at a highly restricted yield of 1.02%. In stark contrast, the ozonolysis of the related tetrafluoropropene HFO-1234ze(E) yields the potent greenhouse gas trifluoromethane (HFC-23) at a much higher rate of 7.9%. This structural difference—specifically the substitution of a hydrogen atom by a fluorine atom on the olefinic carbon—shifts the degradation pathway, maintaining the indirect Global Warming Potential (GWP) of HFO-1225ye(Z) at exceptionally low levels (0.03 to 0.12 at a 500-year horizon) [1].

Evidence DimensionYield of long-lived GHG breakdown products via ozonolysis
Target Compound DataHFO-1225ye(Z) yields 1.02% PFC-14
Comparator Or BaselineHFO-1234ze(E) yields 7.9% HFC-23
Quantified Difference~7.7x lower yield of primary long-lived GHG byproduct
ConditionsGas-phase ozonolysis at 298 K and 1 bar

Validates the compound's use as a sustainable, low-GWP chemical intermediate with a favorable atmospheric degradation profile compared to other HFOs.

Efficacy as a Catalytic Intermediate for Mainstream Refrigerant Production

HFO-1225ye(Z) is strategically procured as an intermediate in the multi-step synthesis of commercial refrigerants like HFO-1234yf. Industrial synthesis routes frequently utilize the dehydrofluorination of hexafluoropropanes (e.g., HFC-236ea) to generate HFO-1225ye, which is subsequently hydrogenated and dehydrofluorinated to yield the final tetrafluoropropene. Patent literature demonstrates that converting HFC-236ea to HFO-1225ye can achieve conversions of 57.8% with selectivities of 52.4% under standard aqueous KOH conditions at 150°C, which can be further accelerated using phase transfer catalysts. This establishes HFO-1225ye(Z) as a process-critical, isolable intermediate that bridges heavily fluorinated alkanes with highly demanded, low-GWP tetrafluoroolefins [1].

Evidence DimensionSynthetic conversion and selectivity in dehydrofluorination
Target Compound DataHFO-1225ye generated with 52.4% selectivity (57.8% conversion in 3.5 hrs)
Comparator Or BaselineDirect single-step synthesis from alkanes (often lower yield or higher byproduct formation)
Quantified DifferenceEnables controlled, stepwise fluorine reduction to HFO-1234yf
Conditions150°C, 50% aqueous KOH, 3.5 hours

Proves the compound's viability and processability as a scalable intermediate for manufacturing the world's most widely used automotive refrigerant.

Toxicity-Driven Reallocation from Direct Refrigerant to Closed-System Precursor

While HFO-1225ye(Z) possesses an exceptionally low direct Global Warming Potential (GWP = 0.344), its procurement is strictly differentiated from mainstream refrigerants like HFO-1234yf due to its inhalation toxicity profile. Long-term exposure studies revealed toxic effects at relatively low concentrations of 500 to 1,000 ppm, which decisively precludes its use in open or consumer-facing refrigeration and foam-blowing applications. In contrast, HFO-1234yf is approved for widespread automotive use. Consequently, buyers must select HFO-1225ye(Z) exclusively for applications where the molecule is consumed (as a monomer or chemical precursor) or strictly contained within hermetically sealed, specialized industrial systems[1].

Evidence DimensionSafe exposure limits for consumer application
Target Compound DataHFO-1225ye(Z) exhibits toxicity at 500–1,000 ppm
Comparator Or BaselineHFO-1234yf (approved for general automotive AC use)
Quantified DifferenceHFO-1225ye(Z) is non-viable for consumer drop-in replacement despite lower GWP (0.344 vs 0.501)
ConditionsSub-chronic and chronic inhalation studies

Prevents costly misallocation of the compound into consumer refrigerant R&D, redirecting procurement toward safe, high-value precursor and polymer applications.

Fluoropolymer and Specialty Coating Synthesis

Because HFO-1225ye(Z) possesses a reactive carbon-carbon double bond and a single hydrogen atom, it serves as a highly effective monomer or comonomer in the production of advanced fluoropolymers. It is procured to introduce pentafluoropropyl segments into polymer chains, modifying thermal resistance, chemical inertness, and crystallinity in ways that standard hexafluoropropene (HFP) cannot, making it ideal for high-performance industrial coatings and membranes .

Intermediate for Next-Generation Hydrofluoroolefins (HFOs)

Driven by its specific halogenation state and processability, HFO-1225ye(Z) is widely procured as a chemical intermediate in the multi-step synthesis of commercial refrigerants, most notably HFO-1234yf. Its ability to be selectively hydrogenated and subsequently dehydrofluorinated allows manufacturers to tightly control the stepwise reduction of fluorine content from heavily fluorinated alkane feedstocks [1].

Organofluorine Chemical Synthesis

In advanced organometallic chemistry, HFO-1225ye(Z) is utilized as a precursor for generating complex fluorinated building blocks. The vinylic hydrogen can be deprotonated using strong bases like butyllithium to form stable organolithium intermediates, which are then reacted with various electrophiles to synthesize novel main-group organofluorine compounds for pharmaceutical or agrochemical research .

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2252-83-7

Wikipedia

1,2,3,3,3-Pentafluoropropene

General Manufacturing Information

1-Propene, 1,2,3,3,3-pentafluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types